BenchChemオンラインストアへようこそ!

Ethyl 4-(4-methoxy-3-nitrophenyl)-4-oxobutyrate

Physicochemical Property Drug-likeness Permeability

Ethyl 4-(4-methoxy-3-nitrophenyl)-4-oxobutyrate is a synthetic γ-keto ester building block defined by its unique 4-methoxy-3-nitrophenyl substitution pattern. This substitution imparts a balanced electron density profile, moderate lipophilicity (cLogP ~1.5), and high topological polarity (TPSA 98.4 Ų) that cannot be replicated by simpler mono-substituted analogs.

Molecular Formula C13H15NO6
Molecular Weight 281.26 g/mol
CAS No. 898758-89-9
Cat. No. B1326012
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-(4-methoxy-3-nitrophenyl)-4-oxobutyrate
CAS898758-89-9
Molecular FormulaC13H15NO6
Molecular Weight281.26 g/mol
Structural Identifiers
SMILESCCOC(=O)CCC(=O)C1=CC(=C(C=C1)OC)[N+](=O)[O-]
InChIInChI=1S/C13H15NO6/c1-3-20-13(16)7-5-11(15)9-4-6-12(19-2)10(8-9)14(17)18/h4,6,8H,3,5,7H2,1-2H3
InChIKeyZWCYYJDMELCTCR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why Ethyl 4-(4-methoxy-3-nitrophenyl)-4-oxobutyrate (CAS 898758-89-9) Is a Differentiated Procurement Candidate


Ethyl 4-(4-methoxy-3-nitrophenyl)-4-oxobutyrate is a synthetic γ-keto ester building block defined by its unique 4-methoxy-3-nitrophenyl substitution pattern. This substitution imparts a balanced electron density profile, moderate lipophilicity (cLogP ~1.5), and high topological polarity (TPSA 98.4 Ų) that cannot be replicated by simpler mono-substituted analogs [1]. The compound serves as a critical intermediate in medicinal chemistry, most notably for synthesizing kynurenine-3-hydroxylase inhibitors, where the 4-methoxy-3-nitrophenyl motif has been explicitly patented as a pharmacophore requirement for neurodegenerative disease targets .

Why Simple Nitro or Methoxy Analogs Cannot Substitute for Ethyl 4-(4-methoxy-3-nitrophenyl)-4-oxobutyrate


Generic substitution with common in-class compounds like Ethyl 4-(4-nitrophenyl)-4-oxobutyrate (CAS 15118-70-4) or Ethyl 4-(4-methoxyphenyl)-4-oxobutyrate (CAS 15118-67-9) introduces critical deficits in electronic control and pharmacokinetic properties. The dual substitution on the target compound creates a 'push-pull' electronic system, resulting in a TPSA of 98.4 Ų, which is significantly higher than the 89.2 Ų and 52.6 Ų of the nitro-only and methoxy-only analogs, respectively [1]. This directly impacts passive membrane permeability and off-target binding, while the unique regiochemistry (3-nitro-4-methoxy) is essential for the covalent inhibition mechanism observed in copper-containing amine oxidases, where the 4-methoxy-3-nitrophenyl analogue was proven to be the most potent inactivator in a series of aryl-3-pyrrolines [2].

Quantitative Differentiation Evidence for Ethyl 4-(4-methoxy-3-nitrophenyl)-4-oxobutyrate Against Closest Analogs


Dual Substitution Boosts Topological Polarity (TPSA) by 10-87% Over Mono-Substituted Analogs

The presence of both electron-withdrawing nitro and electron-donating methoxy groups elevates the Topological Polar Surface Area (TPSA) to 98.4 Ų. This is 10.3% higher than Ethyl 4-(4-nitrophenyl)-4-oxobutyrate (89.2 Ų) and 87% higher than Ethyl 4-(4-methoxyphenyl)-4-oxobutyrate (52.6 Ų) [1]. The higher TPSA directly predicts reduced passive transcellular permeability, a critical factor for selecting building blocks intended to tune oral bioavailability or limit CNS penetration in final drug candidates [2]. The calculated XLogP3 of 1.5 also provides a favorable balance between aqueous solubility and membrane partitioning, distinct from the methoxy-only analog's XLogP3 of 2.1 [1].

Physicochemical Property Drug-likeness Permeability

Patent-Backed Strategic Role in Kynurenine-3-Hydroxylase Inhibitor Synthesis

The 4-(4-methoxy-3-nitrophenyl)-4-oxobutanoic acid scaffold, of which the target ethyl ester is a direct precursor, is claimed as a key intermediate in patents for kynurenine-3-hydroxylase inhibitors . This enzyme is a validated target for Huntington's disease and other neurodegenerative conditions. The specific 3-nitro-4-methoxy regiochemistry is required for the inhibitory mechanism, while the analogous compounds without this substitution pattern, such as 3-(4-Methoxy-3-nitrobenzoyl)propionic acid, lack the ester handle needed for facile downstream diversification without additional protection/deprotection steps .

Medicinal Chemistry Neurodegenerative Disease Patent-Specific Intermediate

Proven Potency Advantage of the 4-Methoxy-3-nitrophenyl Motif in Covalent Amine Oxidase Inactivation

In a family of 3-aryl-3-pyrrolines evaluated against bovine plasma amine oxidase (BPAO), the 4-methoxy-3-nitrophenyl analogue was identified as the most potent inactivator, whereas the parent 3-phenyl analogue acted as a pure substrate for MAO-B [1]. Spectroscopic evidence confirmed covalent derivatization of the TPQ cofactor [2]. Although this study uses a different core scaffold, it provides class-level evidence that the 4-methoxy-3-nitrophenyl substitution pattern is privileged for binding to copper-containing amine oxidases, a finding that supports the strategic value of incorporating this motif into the ethyl 4-oxobutyrate building block for inhibitor design.

Enzyme Inhibition Amine Oxidase Covalent Inactivator

Defined Application Scenarios for Ethyl 4-(4-methoxy-3-nitrophenyl)-4-oxobutyrate (898758-89-9)


Synthesis of Kynurenine-3-Hydroxylase (KMO) Inhibitors for Neurodegenerative Disease Research

This compound is the optimal starting material for synthesizing patent-protected KMO inhibitors. The ethyl ester directly enters the synthetic pathway without requiring protection, while the critical 3-nitro-4-methoxy arrangement is essential for the proposed inhibitor-enzyme binding interaction as described in the patent literature . Using the free acid (3-(4-Methoxy-3-nitrobenzoyl)propionic acid) instead would require an additional esterification step, complicating the synthesis and reducing overall yield .

Design of Covalent Inhibitors Targeting Copper-Containing Amine Oxidases

For research programs exploring the therapeutic potential of amine oxidase inhibition, this building block provides a direct route to install a pharmacophore known to covalently inactivate the TPQ cofactor. Class-level evidence shows the 4-methoxy-3-nitrophenyl group is the most potent inactivation motif in this enzyme family, guiding medicinal chemists to prioritize this building block over simpler nitro or methoxy analogs [1].

Physicochemical Tuning of Lead Compound Libraries

When a lead series requires a building block that intentionally raises TPSA above 95 Ų and maintains XLogP3 near 1.5 to limit cellular permeability, this compound fulfills these criteria quantitatively [2]. This is particularly valuable for projects targeting extracellular or gut-lumen enzymes, where systemic absorption is undesirable. The mono-substituted analogs (ethyl 4-[4-nitrophenyl]-4-oxobutyrate, TPSA 89.2 Ų; ethyl 4-[4-methoxyphenyl]-4-oxobutyrate, TPSA 52.6 Ų) cannot achieve the same high polar surface area without additional modifications [2].

Quote Request

Request a Quote for Ethyl 4-(4-methoxy-3-nitrophenyl)-4-oxobutyrate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.